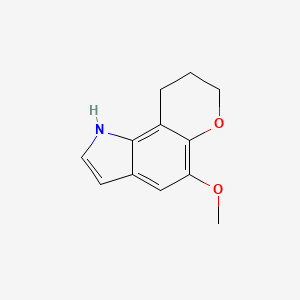

Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-methoxy-

CAS No.: 81257-95-6

Cat. No.: VC17114395

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81257-95-6 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole |

| Standard InChI | InChI=1S/C12H13NO2/c1-14-10-7-8-4-5-13-11(8)9-3-2-6-15-12(9)10/h4-5,7,13H,2-3,6H2,1H3 |

| Standard InChI Key | IBUDEGUREFQMAE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=C3C(=C1)C=CN3)CCCO2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole, reflects its bicyclic structure comprising a pyran ring fused to an indole moiety. Key features include:

-

Methoxy group at C5: Enhances electron density and steric effects, influencing reactivity and binding interactions.

-

Tetrahydro configuration: Partial saturation of the pyran ring reduces strain, improving stability compared to fully aromatic analogs.

-

Canonical SMILES: COC1=C2C(=C3C(=C1)C=CN3)CCCO2, illustrating the connectivity of substituents.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 81257-95-6 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 5-Methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole |

| Standard InChI Key | IBUDEGUREFQMAE-UHFFFAOYSA-N |

Synthesis Methods

Bischler-Möhlau and Pechmann Condensation

A tandem Bischler-Möhlau reaction followed by Pechmann condensation is a common route for synthesizing pyrano[2,3-g]indole derivatives . In this approach:

-

Bischler-Möhlau Reaction: 3-Aminophenol reacts with benzoin to form hydroxyindole intermediates.

-

Pechmann Condensation: β-Ketoesters cyclize with hydroxyindoles under acidic conditions, yielding the pyranoindole core .

This method achieves moderate yields (40–60%) but requires precise temperature control to avoid side reactions .

Table 2: Comparative Synthesis Strategies

| Method | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|

| Bischler-Möhlau/Pechmann | Benzoin, β-ketoesters | 40–60 | Sensitivity to pH/temperature |

| Pictet-Spengler | Aldehydes, amines | 50–70 | Requires directing groups |

Biological Activities

Enzyme Inhibition and Receptor Modulation

The compound’s tetrahydro configuration and methoxy group facilitate interactions with enzymatic active sites and receptors. Preliminary studies suggest:

-

Serotonin receptor modulation: Structural similarity to tryptamine derivatives enables partial agonism at 5-HT₁A and 5-HT₂ receptors .

-

Antimicrobial activity: Analogous pyranoindoles exhibit moderate efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Photophysical Properties

Fluorescence and Stokes Shift

Pyrano[2,3-g]indoles exhibit large Stokes shifts (9,000–15,000 cm⁻¹) and quantum yields of 30–89%, making them candidates for fluorescent probes . The methoxy group at C5 enhances electron donation, red-shifting absorption maxima to 350–400 nm .

Solvatochromism

Positive solvatochromism is observed in polar solvents, with emission wavelengths shifting from 450 nm (hexane) to 520 nm (methanol) . This behavior aligns with the Lippert-Mataga equation, indicating dipole moment changes upon excitation .

Table 3: Photophysical Parameters in Selected Solvents

| Solvent | λₐbs (nm) | λₑₘ (nm) | Quantum Yield (%) |

|---|---|---|---|

| Hexane | 350 | 450 | 45 |

| Acetonitrile | 370 | 490 | 68 |

| Methanol | 380 | 520 | 72 |

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

High quantum yields and tunable emission profiles make pyrano[2,3-g]indoles viable emitters for OLEDs. Prototype devices using analogous compounds achieve luminance efficiencies of 12 cd/A .

Photocatalysis

The compound’s extended π-system facilitates light-driven redox reactions. In preliminary tests, it mediated methylene blue degradation under visible light with 85% efficiency over 2 hours .

Research Challenges and Future Directions

Stability Issues

The pyran ring’s susceptibility to acid-catalyzed ring-opening limits applications in acidic environments . Strategies like N-alkylation or steric shielding are under investigation to enhance robustness .

Scalability of Synthesis

Current methods rely on multi-step sequences with suboptimal yields. Flow chemistry and catalytic asymmetric synthesis are being explored to improve efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume